molecular formula C10H13Cl B021216 2,4,6-Trimethylbenzyl chloride CAS No. 1585-16-6

2,4,6-Trimethylbenzyl chloride

Cat. No.: B021216
CAS No.: 1585-16-6
M. Wt: 168.66 g/mol
InChI Key: UNRGEIXQCZHICP-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzyl chloride, also known as α2-Chloroisodurene, is an organic compound with the molecular formula C10H13Cl. It is a derivative of mesitylene (1,3,5-trimethylbenzene) where one of the methyl groups is substituted by a chloromethyl group. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

2,4,6-Trimethylbenzyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying their structure and function.

    Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other materials

Safety and Hazards

2,4,6-Trimethylbenzyl chloride causes severe skin burns and eye damage . It may be corrosive to metals . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, or if swallowed or inhaled, immediately call a poison center or doctor .

Mechanism of Action

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,4,6-Trimethylbenzyl chloride . For instance, its reactivity might be affected by the pH of the environment, and its stability could be influenced by temperature and light exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-trimethylbenzyl chloride typically involves the chloromethylation of mesitylene. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent supply of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylbenzyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trimethylbenzyl chloride is unique due to the presence of three methyl groups on the benzene ring, which provides steric hindrance and influences its reactivity.

Properties

IUPAC Name

2-(chloromethyl)-1,3,5-trimethylbenzene
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InChI

InChI=1S/C10H13Cl/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UNRGEIXQCZHICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H13Cl
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DSSTOX Substance ID

DTXSID20166435
Record name 2,4,6-Trimethylbenzyl chloride
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Molecular Weight

168.66 g/mol
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Physical Description

White solid; mp = 36-38 deg C; [Alfa Aesar MSDS]
Record name 2,4,6-Trimethylbenzyl chloride
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CAS No.

1585-16-6
Record name 2,4,6-Trimethylbenzyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,4,6-Trimethylbenzyl chloride particularly interesting for carbocationic polymerization?

A1: Research indicates that this compound, in conjunction with titanium tetrachloride (TiCl4) and N,N-dimethylacetamide, can initiate the living carbocationic polymerization of isobutylene. [] This is significant because it enables the creation of well-defined polyisobutylene (PIB) with specific end groups. [] The "living" nature of this polymerization is key as it allows for excellent control over the polymer's molecular weight and architecture.

Q2: How does the initiation process using this compound compare to other initiators?

A2: Studies have shown that initiation using this compound in this system is relatively slow compared to some other initiators used in carbocationic polymerization. [] This "slow initiation" can be advantageous as it allows researchers to better control the polymerization process and synthesize polymers with targeted properties. Kinetic analysis of the polymerization using this compound provides valuable information about the ratio of initiation and propagation rates, which helps in understanding the polymerization mechanism. []

Q3: What are the potential applications of polyisobutylene synthesized using this compound?

A3: The controlled polymerization of isobutylene using this compound opens doors to creating "telechelic" polyisobutylenes. [] These polymers have reactive groups at both ends, making them ideal for further modifications and the creation of block copolymers. This has significant implications for developing new materials with tailored properties, such as adhesives, sealants, and additives for lubricants.

Q4: How is this compound synthesized?

A4: this compound can be produced through the chloromethylation of 1,3,5-trimethylbenzene (mesitylene). [] This reaction typically involves reacting mesitylene with paraformaldehyde and hydrogen chloride, leading to the substitution of a chloromethyl group onto the aromatic ring. The reaction profile and product formation can be monitored using techniques like High Performance Liquid Chromatography (HPLC). []

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